6-chloro-2,3-dihydro-1H-inden-1-ol
Overview
Description
6-chloro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of indanol, characterized by a chlorine atom attached to the sixth position of the indanol ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of 2,3-dihydro-1H-inden-1-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,3-dihydro-1H-inden-1-ol
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-2,3-dihydro-1H-inden-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 6-chloro-2,3-dihydro-1H-inden-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: 6-chloro-2,3-dihydro-1H-inden-1-one
Reduction: 6-chloro-2,3-dihydro-1H-inden-1-amine
Substitution: 6-methoxy-2,3-dihydro-1H-inden-1-ol
Scientific Research Applications
6-chloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3-dihydro-1H-inden-1-one
- 6-chloro-2,3-dihydro-1H-inden-1-amine
- 6-methoxy-2,3-dihydro-1H-inden-1-ol
Uniqueness
6-chloro-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the sixth position enhances its reactivity and potential for further functionalization compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNEJBOKXINDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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